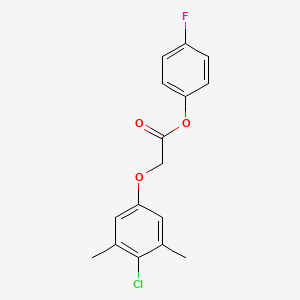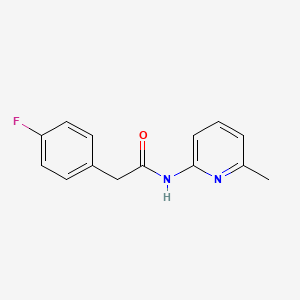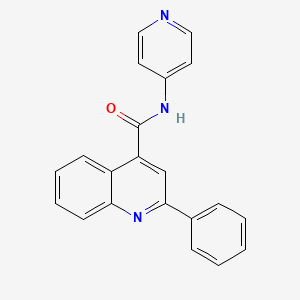
2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction "2-phenyl-N-4-pyridinyl-4-quinolinecarboxamide" is a compound related to the class of quinolines, which are heterocyclic aromatic compounds with varied biological and chemical properties. This compound, like its analogs, is of interest in the development of materials and agents with potential antibacterial and photophysical properties.
Synthesis Analysis Quinoline derivatives, similar to "this compound," are synthesized using various techniques. For instance, the Buchwald–Hartwig amination and hydrothermal methods are commonly employed for their synthesis. These methods provide yields ranging from moderate to high and allow for the incorporation of different substituents to alter the properties of the quinoline core (Zhang et al., 2016), (Yang et al., 2017).
Molecular Structure Analysis The molecular structure of quinoline derivatives is characterized by X-ray diffraction, NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure, such as hydrogen bonds and π-π stacking interactions (Bonacorso et al., 2018).
Chemical Reactions and Properties Quinolines undergo various chemical reactions, including lithiation, cyclization, and complexation with metals, leading to a wide range of heterocyclic structures. These reactions are crucial for the functionalization of the quinoline ring and the development of compounds with targeted properties (Clayden et al., 2005).
Physical Properties Analysis Physical properties such as solubility, melting point, and crystallinity of quinoline derivatives are influenced by their molecular structure and substituents. For instance, polymorphic modifications can affect the solubility and diuretic properties, as seen with certain quinoline carboxamides (Shishkina et al., 2018).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the functional groups attached to the quinoline nucleus. For example, the presence of sulfonyl, amino, or carboxyl groups can significantly affect the compound's reactivity and its potential as a pharmacological agent or catalyst (Lee et al., 2016).
作用機序
Target of Action
Quinoline derivatives are known to have a broad range of biological targets due to their versatile applications in medicinal chemistry . They often play a major role in drug discovery .
Mode of Action
For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties include a melting point of 202-203 °c, a boiling point of 4776±400 °C, and a density of 1280±006 g/cm3 . These properties can influence the compound’s bioavailability.
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant activities .
Action Environment
The synthesis of quinoline derivatives often involves environmentally friendly techniques , which could potentially influence the compound’s action and stability.
特性
IUPAC Name |
2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-10-12-22-13-11-16)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBFGGOFCLPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
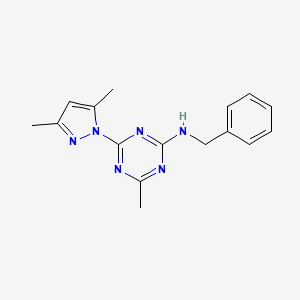
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
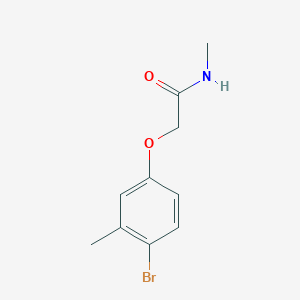
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
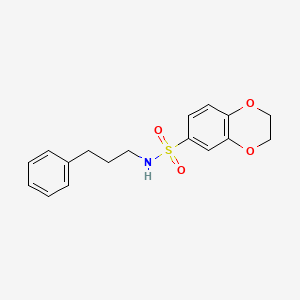
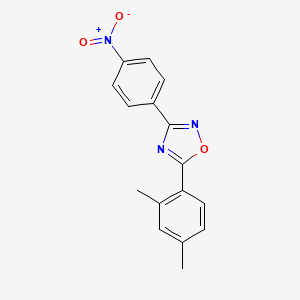
![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
